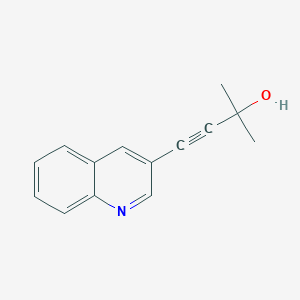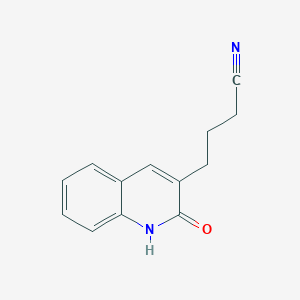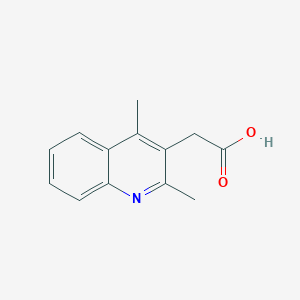![molecular formula C10H9N5O B11892250 [1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl- CAS No. 669012-35-5](/img/structure/B11892250.png)
[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl-: is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique triazoloquinazoline core structure, which imparts a range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents. The scalability of the synthesis process is crucial for its commercial viability.
化学反应分析
Types of Reactions
[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl-: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, thiols, or amines; reactions often require catalysts or specific pH conditions.
Major Products
The major products formed from these reactions include a range of substituted triazoloquinazolines, which can exhibit diverse biological activities and potential therapeutic applications.
科学研究应用
[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl-:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of [1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to alterations in cellular pathways. For instance, it may inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in neurological disorders.
相似化合物的比较
[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl-: can be compared with other triazoloquinazoline derivatives, such as:
[1,2,4]Triazolo[4,3-b]quinazolin-9(3H)-one: Differing in the position of the triazole ring, which can lead to variations in biological activity.
[1,2,3]Triazolo[4,5-b]quinazolin-9(3H)-one:
The uniqueness of [1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl- lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to its isomers.
属性
CAS 编号 |
669012-35-5 |
|---|---|
分子式 |
C10H9N5O |
分子量 |
215.21 g/mol |
IUPAC 名称 |
3-amino-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C10H9N5O/c1-6-13-15-9(16)7-4-2-3-5-8(7)12-10(15)14(6)11/h2-5H,11H2,1H3 |
InChI 键 |
LMLBNMNJCBJIBL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN2C(=O)C3=CC=CC=C3N=C2N1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


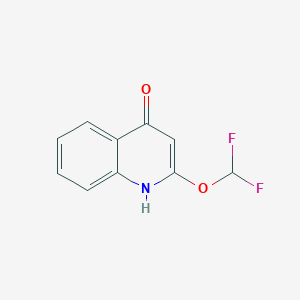
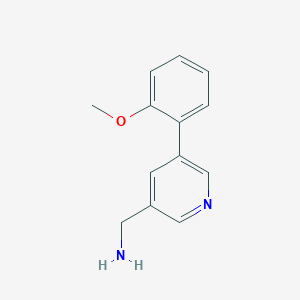
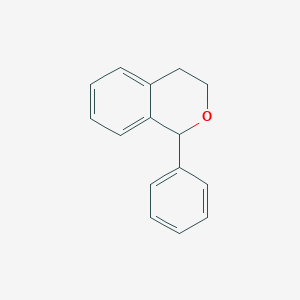


![Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate](/img/structure/B11892217.png)
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11892218.png)


